Cas no 1682-06-0 (1,2-Dibromo-4-(trifluoromethoxy)benzene)

1,2-Dibromo-4-(trifluoromethoxy)benzene is a versatile aromatic compound with distinct structural features. Its brominated and trifluoromethoxy substituents confer unique physical and chemical properties, making it a valuable intermediate in organic synthesis. The compound exhibits high stability, excellent solubility, and a specific reactivity profile, which are advantageous for various applications in pharmaceuticals, agrochemicals, and materials science.
1,2-Dibromo-4-(trifluoromethoxy)benzene structure
1682-06-0 structure
Product name:1,2-Dibromo-4-(trifluoromethoxy)benzene
CAS No:1682-06-0
MF:C7H3OF3Br2
MW:319.90132
CID:41799
PubChem ID:70700253

1,2-Dibromo-4-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dibromo-4-(trifluoromethoxy)benzene
    • 4-BROMO-2-FLUOROTRIFLUOROMETHOXYBENZENE
    • 3-bromo-2-fluoro-1-(trifluoromethoxy)benzene
    • 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
    • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
    • 1-Bromo-3-fluoro-4-trifluoromethoxybenzene
    • 4-Bromo-2-fluoro(trifluoromethoxy)benzene
    • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
    • MFCD23099535
    • CS-0084321
    • Benzene, 1,2-dibromo-4-(trifluoromethoxy)-
    • AS-33074
    • 1682-06-0
    • TWWYCVQUIRYXRE-UHFFFAOYSA-N
    • A810950
    • 1,2-Dibromo-4-trifluoromethoxybenzene
    • AKOS015999714
    • MDL: MFCD23099535
    • Inchi: 1S/C7H3BrF4O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
    • InChI Key: TWWYCVQUIRYXRE-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1OC(F)(F)F)Br)Br

Computed Properties

  • Exact Mass: 257.93000
  • Monoisotopic Mass: 317.85027g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.724
  • Boiling Point: 175.3°Cat760mmHg
  • Flash Point: 72.5°C
  • PSA: 9.23000
  • LogP: 3.48680

1,2-Dibromo-4-(trifluoromethoxy)benzene Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

1,2-Dibromo-4-(trifluoromethoxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,2-Dibromo-4-(trifluoromethoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B426298-500mg
1,2-Dibromo-4-(trifluoromethoxy)benzene
1682-06-0
500mg
$ 185.00 2022-06-07
Chemenu
CM369471-1g
1,2-Dibromo-4-(trifluoromethoxy)benzene
1682-06-0 95%+
1g
$202 2022-06-12
TRC
B426298-50mg
1,2-Dibromo-4-(trifluoromethoxy)benzene
1682-06-0
50mg
$ 50.00 2022-06-07
Fluorochem
216342-5g
1,2-Dibromo-4-(trifluoromethoxy)benzene
1682-06-0 95%
5g
£346.00 2022-03-01
abcr
AB452556-1g
1,2-Dibromo-4-(trifluoromethoxy)benzene; .
1682-06-0
1g
€80.40 2024-04-19
abcr
AB452556-5g
1,2-Dibromo-4-(trifluoromethoxy)benzene; .
1682-06-0
5g
€137.00 2024-04-19
1PlusChem
1P001YDJ-1g
Benzene, 1,2-dibromo-4-(trifluoromethoxy)-
1682-06-0 95%
1g
$94.00 2024-06-19
A2B Chem LLC
AA90407-1g
1,2-Dibromo-4-(trifluoromethoxy)benzene
1682-06-0 98+%
1g
$9.00 2024-04-20
Aaron
AR001YLV-5g
Benzene, 1,2-dibromo-4-(trifluoromethoxy)-
1682-06-0 98%
5g
$19.00 2025-02-11
Aaron
AR001YLV-25g
Benzene, 1,2-dibromo-4-(trifluoromethoxy)-
1682-06-0 98%
25g
$87.00 2025-02-11

Additional information on 1,2-Dibromo-4-(trifluoromethoxy)benzene

Professional Introduction to 1,2-Dibromo-4-(trifluoromethoxy)benzene (CAS No. 1682-06-0)

1,2-Dibromo-4-(trifluoromethoxy)benzene, with the chemical formula C₆H₂Br₂F₃O, is a significant compound in the field of organic synthesis and pharmaceutical research. This aromatic brominated derivative featuring a trifluoromethoxy substituent has garnered considerable attention due to its versatile applications in medicinal chemistry and material science. The compound's unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents.

The CAS number 1682-06-0 uniquely identifies this chemical entity, ensuring precise classification and documentation in scientific literature and industrial applications. As a brominated aromatic compound, 1,2-Dibromo-4-(trifluoromethoxy)benzene serves as a crucial building block in the development of novel pharmaceuticals. Its molecular structure allows for selective functionalization, enabling chemists to tailor its reactivity for specific synthetic pathways.

In recent years, the demand for halogenated aromatic compounds has surged due to their role in producing advanced materials and drugs with enhanced efficacy and selectivity. The presence of both bromine and trifluoromethoxy groups in 1,2-Dibromo-4-(trifluoromethoxy)benzene imparts distinct electronic and steric properties, making it an attractive candidate for further derivatization. Researchers have leveraged these properties to develop new compounds with potential applications in treating various diseases.

One of the most compelling aspects of 1,2-Dibromo-4-(trifluoromethoxy)benzene is its utility in constructing complex molecular architectures. The trifluoromethoxy group, in particular, is known for its ability to modulate metabolic stability and binding affinity in drug candidates. This feature has been exploited in the design of kinase inhibitors, which are pivotal in targeting cancer and inflammatory diseases. Several studies have demonstrated the effectiveness of derivatives derived from this compound in preclinical models.

The pharmaceutical industry has shown keen interest in exploring the therapeutic potential of compounds like 1,2-Dibromo-4-(trifluoromethoxy)benzene. Its incorporation into drug candidates has led to promising results in early-stage clinical trials. For instance, researchers have synthesized analogs of this compound that exhibit inhibitory activity against specific enzymes implicated in neurodegenerative disorders. These findings highlight the compound's significance as a scaffold for developing next-generation therapeutics.

Beyond pharmaceutical applications, 1,2-Dibromo-4-(trifluoromethoxy)benzene finds utility in material science. Its halogenated aromatic core contributes to the development of advanced polymers and liquid crystals with tailored optical and electronic properties. These materials are increasingly used in display technologies, sensors, and other high-performance devices. The compound's ability to undergo controlled cross-coupling reactions makes it a valuable precursor for synthesizing novel polymers with enhanced durability and functionality.

The synthesis of 1,2-Dibromo-4-(trifluoromethoxy)benzene typically involves bromination reactions on a pre-functionalized benzene ring followed by selective introduction of the trifluoromethoxy group. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques underscore the compound's importance as a synthetic intermediate and highlight the ongoing advancements in organic chemistry that facilitate its production.

Recent research has also explored the environmental impact of halogenated aromatic compounds like 1,2-Dibromo-4-(trifluoromethoxy)benzene. While these compounds offer numerous benefits in industrial and medicinal applications, their persistence in the environment raises concerns about long-term ecological effects. Scientists are actively investigating greener synthetic routes to minimize waste and reduce environmental footprints without compromising efficiency. Such efforts are crucial for ensuring sustainable use of these valuable chemicals.

In conclusion, 1,2-Dibromo-4-(trifluoromethoxy)benzene (CAS No. 1682-06-0) is a multifaceted compound with broad applications across pharmaceuticals and material science. Its unique structural features make it an indispensable tool for researchers seeking to develop innovative therapeutics and advanced materials. As scientific understanding evolves, so too will the ways in which this compound is utilized, driving progress across multiple disciplines.

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